5-Hydroxy Omeprazole-(Pyridyl)-d3
Overview
Description
Scientific Research Applications
Enantioselective Quantification in Human Serum : Omeprazole, including its metabolite 5-hydroxyomeprazole, is used for phenotyping cytochrome CYP3A4 and CYP2C19 enzyme activities. A study introduced a new LC-MS/MS method for the simultaneous enantioselective quantification of omeprazole and its two main metabolites in human serum (Martens-Lobenhoffer et al., 2007).
Stereoselective Oxidation Mediated by Liver Microsomal Cytochrome P450 2C19 : Liver microsomes from different species showed varying preferences for R- and S-omeprazole 5-hydroxylations. This study highlighted the role of cytochrome P450 2C19 in these processes and revealed individual variations in omeprazole oxidation activities (Uehara et al., 2016).
Cytochrome P450 Isoforms Mediating Metabolism : The in vitro metabolism of omeprazole, including hydroxyomeprazole, involved multiple cytochrome P450 (CYP) isoforms. This research helped define the metabolic pathways and the specific CYP isoforms responsible for the formation of major omeprazole metabolites (Andersson et al., 1993).
Stereospecific Analysis as a Probe for CYP2C19 Phenotype : Omeprazole metabolism by cytochrome P-450 isoenzymes, especially CYP2C19 and CYP3A4, affects its pharmacokinetic profile. The stereospecific analysis of omeprazole in human plasma can be used for phenotyping CYP2C19, highlighting the genetic factors influencing its metabolism (Kanazawa et al., 2003).
Enantioselective Hydroxylation Catalyzed by CYP2C19 : A study on stereoselective disposition of omeprazole and its 5-hydroxy metabolite found significant differences in metabolite formation between poor and extensive metabolizers of S-mephenytoin, suggesting a major role of CYP2C19 in omeprazole metabolism (Tybring et al., 1997).
properties
IUPAC Name |
[6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methyl-4-(trideuteriomethoxy)pyridin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20)/i3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZHQFXXAAIBKE-HPRDVNIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)CO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=NC=C1CO)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy Omeprazole-D3 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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